N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBVYAGOQLJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent to form the cyclopentanecarboxamide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The thiophenyl group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives and reduced phenyl compounds.
Substitution: Substituted amines and thiols.
Scientific Research Applications
Chemistry: In chemistry, N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups may interact with enzymes or receptors, leading to modulation of their activity. The cyclopentanecarboxamide moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiophene-Containing Derivatives
Thiophene rings are common in bioactive compounds due to their electronic properties and metabolic stability. For example:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26, ) exhibits antiproliferative activity (IC₅₀ = 10.25 µM) against breast cancer cells, outperforming doxorubicin. Its sulfonamide and thiazole groups enhance binding affinity compared to the target compound’s methoxyphenyl group .
- Compound 37 (), a SARS-CoV-2 PLpro inhibitor, incorporates a cyclopentanecarboxamidomethyl-thiophene moiety. The target compound’s direct thiophene linkage (vs. methylene-spaced thiophene in 37) may alter steric interactions in viral protease binding .
Cyclopentanecarboxamide Derivatives
- 1-(Phenylamino)cyclopentanecarboxamide (2a, ) lacks the thiophene ring but shares the cyclopentane-carboxamide core. Substitutions like methoxy (2c) reduce melting points (90–93°C vs. 166°C for 2a), suggesting increased solubility .
- Cyclopentylfentanyl (), a controlled opioid, substitutes the cyclopentane with a piperidinyl-phenethyl group. The target compound’s thiophene and methoxyphenyl groups likely preclude opioid receptor binding, highlighting divergent pharmacological profiles .
Fluorinated and Heterocyclic Variants
- 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide () uses a trifluoromethyl group for enhanced lipophilicity. The target’s methoxy group may improve metabolic stability but reduce membrane permeability compared to fluorinated analogs .
Key Observations :
- Antiproliferative Activity : Thiophene-sulfonamide hybrids () show potent activity, suggesting that replacing sulfonamide with methoxyphenyl (as in the target) may reduce efficacy unless compensatory electronic effects arise from the thiophene ring.
- Antiviral Potential: The cyclopentanecarboxamide-thiophene scaffold in SARS-CoV-2 inhibitors () implies the target compound could be explored for protease binding, contingent on substituent optimization .
Physicochemical Properties
- Lipophilicity : Fluorinated derivatives () exhibit higher logP values, whereas the target’s methoxy group may balance hydrophilicity and membrane permeability .
Biological Activity
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19NO2S, with a molecular weight of 301.4 g/mol. The compound features a cyclopentanecarboxamide core, which is substituted with a 2-methoxyphenyl group and a thiophen-2-yl moiety. This unique structure may contribute to its specific interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis. The resulting intermediate undergoes cyclization to form the final product. Industrial production may utilize continuous flow systems to enhance yield and purity.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors, leading to modulation of their activity. This could include:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in areas such as:
- Cancer Therapy : Its ability to modulate enzyme activity could be leveraged in developing anti-cancer agents.
- Anti-inflammatory Agents : The compound's structural features may also provide anti-inflammatory properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy and mechanisms of this compound.
Q & A
Q. What are the key synthetic pathways for N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, thiophene coupling, and carboxamide formation. For example, cyclopentanecarbonyl chloride may react with 2-methoxyaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the carboxamide core . Thiophene substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts or Lewis acids like BF₃·Et₂O .
Q. How is the compound characterized to confirm its structural integrity?
Characterization employs:
- NMR spectroscopy : To verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., thiophene vs. methoxyphenyl planes) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₈H₁₉NO₂S, expected [M+H]⁺: 314.1215) .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while low temperatures (0–10°C) minimize side reactions during carboxamide coupling. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .
Advanced Research Questions
Q. How can conflicting biological activity data from different studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). For example:
- Dose-response curves : Test activity across 0.1–100 μM to identify IC₅₀ trends .
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions .
- Structural analogs : Compare with derivatives (e.g., N-(5-amino-2-methylphenyl)cyclopentanecarboxamide) to isolate pharmacophore contributions .
Q. What strategies mitigate byproduct formation during thiophene coupling?
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to suppress homocoupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves regioselectivity .
- Purification : Use flash chromatography (silica gel, gradient elution) or preparative HPLC to isolate the target compound .
Q. How do electronic effects of the methoxyphenyl group influence binding to biological targets?
Computational studies (e.g., DFT, molecular docking) reveal:
- The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) .
- Substituent position (ortho vs. para) modulates steric hindrance; ortho-methoxy groups reduce binding affinity in some enzyme assays by 40% compared to para analogs .
Methodological Challenges and Solutions
Q. What techniques validate the compound’s stability under physiological conditions?
- HPLC-MS stability assays : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; degradation products (e.g., hydrolyzed carboxamide) appear as new peaks at ~3.5 min .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction (e.g., fu = 12% in human plasma), critical for pharmacokinetic modeling .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- Single-crystal X-ray diffraction : Assigns absolute configuration (e.g., R/S for cyclopentane substituents) and hydrogen-bonding networks (e.g., intramolecular S···O interactions) .
- Powder XRD : Detects polymorphic forms; annealing at 150°C for 2 hours may convert metastable Form II to stable Form I .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
